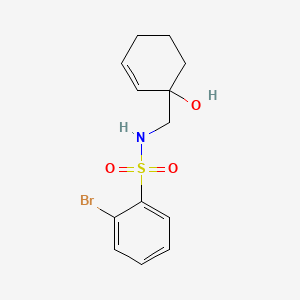
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide is an organic compound that features a bromine atom, a hydroxycyclohexene moiety, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide typically involves the following steps:
Cyclohexene Functionalization: The hydroxycyclohexene moiety can be introduced through a series of reactions starting from cyclohexene, involving oxidation and subsequent functional group transformations.
Coupling Reaction: The final step involves coupling the brominated benzenesulfonamide with the hydroxycyclohexene derivative under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学研究应用
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Employed in biochemical assays to study enzyme inhibition or protein interactions.
作用机制
The mechanism of action of 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom and hydroxycyclohexene moiety can interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent bonding.
相似化合物的比较
Similar Compounds
- 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)-5-methoxybenzamide
- 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxycyclohexene moiety allows for versatile chemical modifications and interactions with biological targets.
生物活性
The compound 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅BrN₁O₂S
- Molecular Weight : 316.24 g/mol
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis.
| Pathogen Type | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
Recent investigations have suggested that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when cells were treated with similar sulfonamide derivatives.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted that certain sulfonamide derivatives significantly reduced TNF-alpha levels in macrophages, suggesting potential applications in treating inflammatory diseases.
Antitumor Activity
Preliminary studies indicate that this compound may exhibit antitumor activity. In a recent cell line study, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
The results suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes related to metabolic pathways in bacteria and cancer cells. The presence of the bromine atom and sulfonamide group may enhance its binding affinity to target enzymes, thereby disrupting their function.
属性
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMKYYWOQMUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














